3-Butylphthalide-d3 is a deuterated derivative of 3-butylphthalide, a compound originally isolated from celery seeds. This compound is notable for its neuroprotective properties and has been extensively studied for its potential therapeutic applications, particularly in the context of ischemic stroke. The deuterated form, 3-butylphthalide-d3, is used in various research applications to trace metabolic pathways and study pharmacokinetics due to the unique properties imparted by deuterium.
3-Butylphthalide-d3 is synthesized from 3-butylphthalide, which can be derived from natural sources such as celery (Apium graveolens) or produced through chemical synthesis. The deuterated version is typically synthesized in laboratory settings to ensure purity and specific isotopic labeling.
3-Butylphthalide-d3 falls under the category of phthalides, which are a class of organic compounds characterized by a phthalic acid backbone. It is classified as an anti-cerebral-ischemia agent and has been researched for its pharmacological effects on neurological health.
The synthesis of 3-butylphthalide-d3 involves several steps that typically include:
The specific conditions for the synthesis can vary based on the desired yield and purity but typically involve careful control of reaction temperature and time to optimize the incorporation of deuterium into the molecular structure.
The molecular structure of 3-butylphthalide-d3 retains the basic framework of 3-butylphthalide with deuterium atoms incorporated at specific positions. The general structure can be represented as follows:
Nuclear magnetic resonance spectroscopy (NMR) is commonly used to confirm the structure and isotopic labeling of 3-butylphthalide-d3. The presence of deuterium results in distinct shifts in NMR spectra compared to its non-deuterated counterpart.
3-Butylphthalide-d3 can participate in various chemical reactions similar to those of its non-deuterated form. These include:
The reactions involving 3-butylphthalide-d3 can be monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise quantification and identification of both the parent compound and its metabolites.
The mechanism by which 3-butylphthalide-d3 exerts its neuroprotective effects involves several pathways:
Clinical studies have demonstrated that patients receiving treatment with 3-butylphthalide show improved neurological recovery compared to control groups, supporting its role as a neuroprotective agent .
Relevant analyses often utilize techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and degradation profiles.
3-Butylphthalide-d3 (C₁₂H₁₁D₃O₂; MW: 193.26 g/mol) is a deuterated derivative of the neuroprotective compound 3-n-butylphthalide (NBP). It features three deuterium atoms replacing hydrogen at the terminal methyl group of the butyl side chain (CCCC([²H])([²H])[²H]) while retaining the benzofuran-1(3H)-one core [1] [4] [10]. The phthalide scaffold consists of a γ-lactone fused to a benzene ring, conferring chirality at the C3 position. Isotopic labeling is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic shifts at δ = 0.98 ppm (triplet, H-11) and δ = 2.45 ppm (quartet, H-9) [7]. The compound typically presents as a colorless to light yellow oil with >95% isotopic purity and chemical stability under recommended storage conditions (–20°C) [1] [4].
Table 1: Structural and Analytical Properties of 3-Butylphthalide-d3
Property | Specification |
---|---|
Molecular Formula | C₁₂H₁₁D₃O₂ |
IUPAC Name | 3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one |
CAS Number | Not publicly disclosed |
Appearance | Colorless to light yellow oil |
Key NMR Shifts | δ 0.98 ppm (t), δ 2.45 ppm (q) |
Isotopic Purity | >95% (HPLC) |
As a stable isotope-labeled internal standard, 3-Butylphthalide-d3 corrects for matrix effects and analytical variability in mass spectrometry-based quantification. Its near-identical chemical behavior to unlabeled NBP—coupled with a 3 Da mass difference—enables precise detection in biological matrices like plasma and cerebrospinal fluid [1] [7]. Validated LC-MS/MS methods demonstrate linear quantification of NBP and metabolites within 3–800 ng/mL, with inter-day accuracy of 94.3–106.7% and a lower limit of quantification (LLOQ) of 3.00 ng/mL [7]. This precision is critical for pharmacokinetic studies, where deuterated standards account for extraction efficiency losses and ion suppression during sample processing.
Table 2: Analytical Performance of 3-Butylphthalide-d3 in LC-MS/MS
Parameter | Value |
---|---|
Linear Range | 3.00–800 ng/mL |
LLOQ | 3.00 ng/mL |
Intra-day Precision | ≤12.5% RSD |
Inter-day Accuracy | 94.3–106.7% |
Primary Metabolites | 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP |
The development of 3-Butylphthalide-d3 parallels advances in deuterium chemistry and neuropharmacology:
These innovations resolved key challenges in regioselective deuteration and scaled production for preclinical trials.
Table 3: Evolution of 3-Butylphthalide-d3 Synthesis Methods
Synthesis Method | Deuteration Efficiency | Yield | Key Advancement |
---|---|---|---|
Acid-Catalyzed Exchange | ≤85% | 78% | Initial proof-of-concept |
Grignard Reaction | >99% | 85% | Regioselective terminal labeling |
Microwave-Assisted | >99% | 92% | Reduced reaction time (40%) |
Enzymatic Deuteration | >99% | 88% | Stereochemical retention |
3-Butylphthalide-d3 enables sophisticated pharmacokinetic and mechanistic studies:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: